molecular formula C12H9Cl2NO3 B2729328 Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 35975-58-7

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B2729328
CAS RN: 35975-58-7
M. Wt: 286.11
InChI Key: MMRHKXWWTBNUAI-UHFFFAOYSA-N
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Description

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate (EDHCQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound with a nitrogen atom in the ring. EDHCQ has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

Ultrasound-promoted Synthesis of Antibacterial Agents

One study involves the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents. This research demonstrates the utility of substituted 2,4-dichloroquinolines in synthesizing compounds with moderate antibacterial activity against various bacteria, indicating the role of quinoline derivatives in developing new antimicrobials (Balaji et al., 2013).

Synthesis of Quinoline-3-carboxylic Acid Derivatives

Another example is the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction. This process outlines a facile and inexpensive method for producing novel quinoline derivatives, highlighting the versatility of quinoline compounds in chemical synthesis and their potential applications in various fields (Gao et al., 2011).

Antimicrobial Activity of Quinoline Derivatives

A study on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates shows the production of quinoline derivatives that exhibit significant inhibition of bacterial and fungal growth. This research suggests that such compounds could be promising candidates for further investigation as antimicrobial agents (Ahmed et al., 2006).

Anticorrosion Applications

Moreover, the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in an acidic medium indicates another application domain of quinoline derivatives. This study utilizes gravimetric, electrochemical, DFT, and molecular dynamics simulation investigations to explore the effectiveness of these compounds as corrosion inhibitors, demonstrating the broad applicability of quinoline-based compounds beyond biological activity (Douche et al., 2020).

properties

IUPAC Name

ethyl 5,8-dichloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRHKXWWTBNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate

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